(6-Chloroimidazo[1,2-a]pyridin-2-yl)-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone
Overview
Description
(6-Chloroimidazo[1,2-a]pyridin-2-yl)-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a chloroimidazo[1,2-a]pyridine moiety with a piperidine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The starting materials often include 6-chloroimidazo[1,2-a]pyridine and piperidine derivatives. The key steps in the synthesis may involve:
Nucleophilic substitution: reactions to introduce the chloro group.
Reductive amination: to form the piperidine ring.
Hydroxymethylation: to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(6-Chloroimidazo[1,2-a]pyridin-2-yl)-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (6-Chloroimidazo[1,2-a]pyridin-2-yl)-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it valuable for investigating cellular processes and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to target specific receptors or enzymes, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure can be exploited to create polymers, coatings, or other materials with desirable characteristics.
Mechanism of Action
The mechanism of action of (6-Chloroimidazo[1,2-a]pyridin-2-yl)-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.
Properties
IUPAC Name |
(6-chloroimidazo[1,2-a]pyridin-2-yl)-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c23-18-7-8-20-24-19(14-26(20)13-18)21(28)25-12-4-10-22(15-25,16-27)11-9-17-5-2-1-3-6-17/h1-3,5-8,13-14,27H,4,9-12,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBSUGUAKUTMMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN3C=C(C=CC3=N2)Cl)(CCC4=CC=CC=C4)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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